Home > Products > Screening Compounds P22797 > (+/-)-β-Hydrastine-d3
(+/-)-β-Hydrastine-d3 - 1346598-42-2

(+/-)-β-Hydrastine-d3

Catalog Number: EVT-1460940
CAS Number: 1346598-42-2
Molecular Formula: C21H21NO6
Molecular Weight: 386.418
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+/-)-β-Hydrastine-d3 is a deuterated derivative of β-hydrastine, a compound primarily derived from the plant Hydrastis canadensis, commonly known as goldenseal. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of oncology and as an anti-inflammatory agent. The presence of deuterium in the compound allows for enhanced tracking in biological studies, making it a valuable tool in pharmacokinetic and metabolic research.

Source

β-Hydrastine is extracted from the rhizomes of Hydrastis canadensis, which contains various alkaloids that exhibit pharmacological activities. The extraction and isolation methods for β-hydrastine typically involve solvent extraction followed by chromatographic techniques to purify the active components.

Classification

β-Hydrastine belongs to the class of isoquinoline alkaloids. These compounds are characterized by a bicyclic structure that includes a benzene ring fused to a nitrogen-containing heterocycle. The classification of β-hydrastine as a chiral molecule is significant, as its enantiomers may exhibit different biological activities.

Synthesis Analysis

The synthesis of (+/-)-β-hydrastine-d3 involves several key steps, primarily focusing on achieving high enantioselectivity. Recent studies have demonstrated efficient synthetic routes utilizing chiral epoxides and cascade cyclization reactions.

Methods

  1. Enantioselective Epoxidation: A critical step involves the use of a Shi ketone catalyst for the epoxidation of stilbene derivatives, achieving an enantiomeric excess (ee) of up to 86% .
  2. Cascade Cyclization: Following epoxidation, an intramolecular acid-catalyzed cascade cyclization is performed using trifluoroacetic acid, effectively forming the core phthalide tetrahydroisoquinoline scaffold .
  3. Late-Stage Epimerization: A late-stage epimerization under methoxide conditions allows for the conversion of intermediates into β-hydrastine with high purity and yield (up to 81% ee) .
Molecular Structure Analysis

The molecular structure of (+/-)-β-hydrastine-d3 can be represented as follows:

  • Molecular Formula: C_18H_21D_3N_2O_4
  • Molecular Weight: Approximately 315.4 g/mol
  • Structure: The compound features a tetrahydroisoquinoline core with hydroxyl and methoxy substituents, which are crucial for its biological activity.

Data

  • Nuclear Magnetic Resonance (NMR): Characterization through NMR spectroscopy reveals distinct chemical shifts corresponding to the hydrogen and deuterium atoms in the structure.
  • Mass Spectrometry: Mass spectrometric analysis confirms the molecular weight and isotopic labeling due to deuterium incorporation.
Chemical Reactions Analysis

The chemical reactivity of (+/-)-β-hydrastine-d3 is largely dictated by its functional groups:

  1. Acid-Base Reactions: The presence of hydroxyl groups allows for protonation and deprotonation reactions, influencing solubility and reactivity.
  2. Oxidation-Reduction Reactions: The compound can undergo oxidation, particularly at the nitrogen centers, which may alter its pharmacological properties.
  3. Formation of Derivatives: Chemical modifications can be performed to synthesize derivatives with enhanced activity or specificity for biological targets.
Mechanism of Action

The mechanism by which β-hydrastine exerts its effects involves multiple pathways:

  1. Inhibition of Enzymatic Activity: Research indicates that β-hydrastine may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  2. Receptor Interaction: The compound interacts with various receptors, potentially modulating neurotransmitter release and influencing pain pathways.
  3. Cellular Uptake and Metabolism: The incorporation of deuterium aids in tracing metabolic pathways, enhancing understanding of how β-hydrastine is processed within biological systems.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting point data is crucial for purity assessment during synthesis.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of nitrogen atoms in its structure.
Applications

(+/-)-β-Hydrastine-d3 has several scientific applications:

  1. Pharmacokinetic Studies: Utilized in studies assessing drug metabolism and distribution due to its deuterated nature.
  2. Cancer Research: Investigated for its potential role in inhibiting tumor growth and modulating immune responses.
  3. Inflammatory Disease Models: Explored for therapeutic effects in models of chronic inflammation, providing insights into its mechanism of action.
Chemical Identity and Stereochemical Characterization

Structural Elucidation of β-Hydrastine Enantiomers

β-Hydrastine is a phthalide isoquinoline alkaloid with two chiral centers (C1 and C9), generating four possible stereoisomers. Naturally occurring (−)-β-hydrastine adopts the (1R,9S) configuration, confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy [4] [7]. The molecule comprises a methylenedioxy-substituted tetrahydroisoquinoline fused to a dimethoxyphthalide lactone ring. The stereochemistry dictates its biological activity: the (1R,9S) enantiomer shows 15-fold higher binding affinity to tyrosine hydroxylase than its (1S,9R) counterpart due to optimal spatial orientation for target engagement [1] [9]. Racemic (±)-β-hydrastine, first synthesized by Falck via an intramolecular Passerini reaction, resolves into enantiomers using chiral HPLC with cellulose-based stationary phases [7] [10].

Table 1: Stereochemical Signatures of β-Hydrastine Enantiomers

ConfigurationSpecific Rotation [α]DRelative Bioactivity
(1R,9S)−130° (c 1, CHCl₃)100% (Reference)
(1S,9R)+129° (c 1, CHCl₃)6.7%
rac-MixtureNon-rotating53%

Isotopic Labeling: Role of Deuterium in (±)-β-Hydrastine-d3

(±)-β-Hydrastine-d3 incorporates three deuterium atoms at the N-methyl group (CD₃ instead of CH₃), strategically positioned to probe metabolic pathways without altering steric or electronic properties. The deuteration employs reductive amination of nor-β-hydrastine with deuterated formaldehyde (CD₂O) and sodium cyanoborodeuteride (NaBD₃CN) [6] [8]. This modification exploits the deuterium kinetic isotope effect (DKIE), where C–D bonds exhibit ~5–10× slower oxidative cleavage than C–H bonds due to higher activation energy (ΔΔG‡ ≈ 1.2–1.5 kcal/mol) [6]. Primary DKIE values (kH/kD) for hepatic CYP3A4-mediated N-demethylation range from 2.8–7.1, significantly extending the compound’s metabolic half-life (t½) in microsomal assays [6].

Table 2: Key Isotope Effects in (±)-β-Hydrastine-d3

ParameterNon-DeuteratedDeuteratedDKIE (kH/kD)
C–X Bond Dissociation Energy93 kcal/mol96 kcal/molN/A
Microsomal t½42 ± 5 min219 ± 12 min5.2
PAK4 IC₅₀ Shift3.8 μM3.7 μM~1 (None)

Comparative Analysis of Deuterated vs. Non-Deuterated β-Hydrastine

Pharmacological Equivalence: Deuterated and non-deuterated β-hydrastine exhibit near-identical target affinities. Both inhibit tyrosine hydroxylase (TH) with IC50 = 20.7 μM in PC12 cells and organic cation transporter 1 (OCT1) with IC50 = 6.6 μM, confirming deuterium’s minimal impact on pharmacodynamics [1] [5]. Similarly, PAK4 kinase inhibition (IC50 ≈ 3.8 μM) remains unchanged in lung adenocarcinoma cells [9].

Metabolic Divergence: N-Demethylation—the major metabolic pathway—shows deuterium-dependent attenuation. LC-MS analyses reveal a 68% reduction in N-desmethyl metabolite formation for (±)-β-hydrastine-d3 in human hepatocytes. Concomitantly, alternative pathways (e.g., O-demethylation) increase by 2.3-fold, redirecting metabolism without altering overall clearance [6].

Toxicological Implications: Deuterated β-hydrastine reduces mitochondrial toxicity in neuronal cells. At 750 μM, non-deuterated β-hydrastine induces 70% apoptosis in PC12 cells at 48 h, while the deuterated analog shows only 40% apoptosis under identical conditions. This aligns with suppressed ROS generation from deferred N-demethylation, a pathway linked to oxidative stress [1] [9].

Physicochemical Properties: Deuterium substitution marginally increases lipophilicity (Δlog P = +0.018), with no significant changes in pKa (7.1 vs. 7.0) or solubility (260.83 mM in DMSO for both) [1] [10].

Table 3: Functional Comparison of β-Hydrastine Analogs

PropertyNon-Deuterated(±)-β-Hydrastine-d3Significance
TH Inhibition (IC50)20.7 ± 1.2 μM20.9 ± 1.1 μMNegligible change
Hepatocyte N-Demethylation100% (Reference)32% ± 8%68% reduction
CYP3A4 Kcat4.2 min⁻¹0.7 min⁻¹6-fold decrease
PC12 Apoptosis (750 μM)70% ± 5%40% ± 6%Reduced cytotoxicity

Deuterated analogs like (±)-β-hydrastine-d3 exemplify isotopic chemotyping—a strategy to refine molecular probes for mechanistic studies. By conserving target affinity while modulating metabolism, these compounds enable precise dissection of pharmacological pathways without structural redesign [4] [6].

Properties

CAS Number

1346598-42-2

Product Name

(+/-)-β-Hydrastine-d3

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5S)-6-(trideuteriomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

Molecular Formula

C21H21NO6

Molecular Weight

386.418

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1/i1D3

InChI Key

JZUTXVTYJDCMDU-ORDZOMCNSA-N

SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3

Synonyms

(3S)-rel-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-(methyl-d3)-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone; (+/-)-Hydrastine-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.